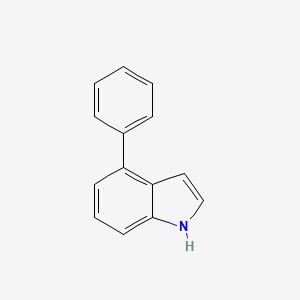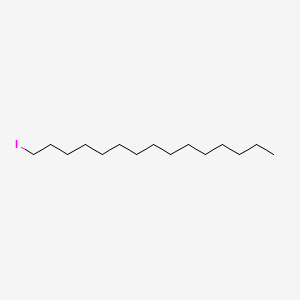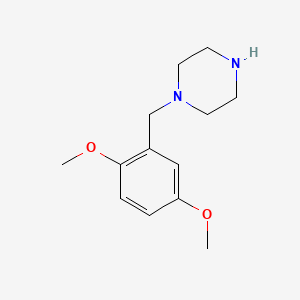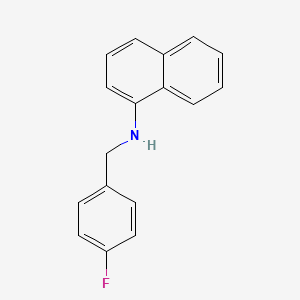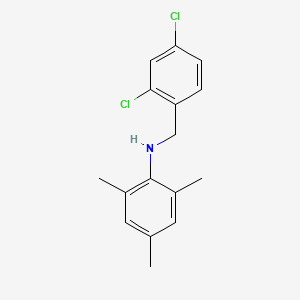![molecular formula C20H18ClN B3131579 N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline CAS No. 356530-33-1](/img/structure/B3131579.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline
Übersicht
Beschreibung
Biphenyl derivatives, such as the one you mentioned, are commonly used in various fields including pharmaceuticals, organic light-emitting diodes (OLEDs), and other chemical industries . They are known for their stability and unique chemical properties .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by two phenyl rings connected by a single bond . The exact structure can vary depending on the substituents attached to the phenyl rings .Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The exact reactions depend on the specific structure and substituents of the biphenyl derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives depend on their specific structure. Generally, they are stable compounds with high melting and boiling points . They are often insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline and its derivatives have shown promising results in antimalarial activity. A study by Werbel et al. (1986) synthesized a series of related compounds, demonstrating significant antimalarial potency against Plasmodium berghei in mice, including activity against resistant strains of the parasite and effectiveness in primate models. This suggests potential for clinical trials in humans (Werbel et al., 1986).
Mutagenic Studies
Campbell and Glover (1992) investigated the bimolecular reactions of mutagenic N-acetoxy-N-alkoxybenzamides and N-methylaniline. The study showed that N-methylaniline reacts with these mutagenic compounds, leading to the formation of N-alkoxy-N-(N-methylanilino)benzamides (Campbell & Glover, 1992).
DNA Damage Evaluation
Przybojewska (1997) utilized the alkaline single cell gel electrophoresis assay to evaluate DNA damage induced by aniline derivatives including 2-chloro-4-methylaniline and 4-chloro-N-methylaniline. The study concluded that certain aniline derivatives are genotoxic and potentially carcinogenic, underlining the importance of careful handling and usage of these compounds (Przybojewska, 1997).
Chemical Synthesis and Reactivity
Studies have also focused on the chemical synthesis and reactivity of compounds related to N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline. Gazvoda et al. (2018) reported a synthetic route from 4-chloro-2-methylaniline to other compounds, highlighting the synthetic versatility and potential applications of these chemical structures (Gazvoda et al., 2018).
Metabolic Studies
Boeren et al. (1992) explored the metabolism of halogenated 4-methylanilines, including 2-chloro-4-methylaniline, in rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological aspects of these compounds (Boeren et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biphenyl derivatives continue to be a focus of research due to their wide range of applications. For example, they are being explored as potential inhibitors of PD-1/PD-L1, a protein that plays a key role in immune response . Additionally, their use in OLEDs and other electronic devices continues to be optimized for improved performance .
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN/c1-15-19(21)8-5-9-20(15)22-14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNXFKPKQTTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



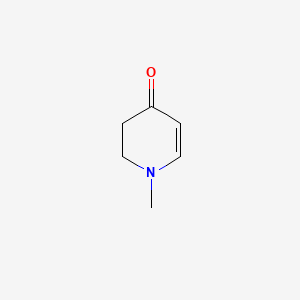

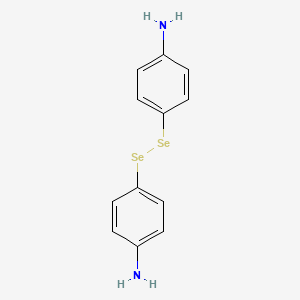


![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)
![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)
